molecular formula C5H16N2Na2O11P2 B015493 Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate CAS No. 165800-07-7

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

Cat. No. B015493
Key on ui cas rn: 165800-07-7
M. Wt: 388.11 g/mol
InChI Key: IEJZOPBVBXAOBH-UHFFFAOYSA-L
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Patent
US07589211B2

Procedure details

A solution of sodium hydroxide (0.7 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (13-15 ml) was added drop-wise to a suspension of Zoledronic acid (4.98 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (70-85 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed and dried in a vacuum oven at 50° C. for 24 hours to give Zoledronate disodium crystal form V.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
14 (± 1) mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Name
Quantity
77.5 (± 7.5) mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].CC([OH:6])C.[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:19]([OH:22])([OH:21])=[O:20])([P:15]([OH:18])([OH:17])=[O:16])[OH:14])[CH:8]=1>O>[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:15]([O-:18])([OH:17])=[O:16])([P:19]([O-:21])([OH:22])=[O:20])[OH:14])[CH:8]=1.[OH2:6].[OH2:1].[OH2:6].[OH2:6].[Na+:2].[Na+:2] |f:0.1,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 (± 1) mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.98 g
Type
reactant
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Step Three
Name
Quantity
77.5 (± 7.5) mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for additional 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Further cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07589211B2

Procedure details

A solution of sodium hydroxide (0.7 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (13-15 ml) was added drop-wise to a suspension of Zoledronic acid (4.98 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (70-85 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed and dried in a vacuum oven at 50° C. for 24 hours to give Zoledronate disodium crystal form V.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
14 (± 1) mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Name
Quantity
77.5 (± 7.5) mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].CC([OH:6])C.[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:19]([OH:22])([OH:21])=[O:20])([P:15]([OH:18])([OH:17])=[O:16])[OH:14])[CH:8]=1>O>[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:15]([O-:18])([OH:17])=[O:16])([P:19]([O-:21])([OH:22])=[O:20])[OH:14])[CH:8]=1.[OH2:6].[OH2:1].[OH2:6].[OH2:6].[Na+:2].[Na+:2] |f:0.1,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 (± 1) mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.98 g
Type
reactant
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Step Three
Name
Quantity
77.5 (± 7.5) mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for additional 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Further cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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